molecular formula C29H31N5O2 B14228323 N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine CAS No. 500768-85-4

N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine

Cat. No.: B14228323
CAS No.: 500768-85-4
M. Wt: 481.6 g/mol
InChI Key: XUDPSSONJRQLKJ-UHFFFAOYSA-N
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Description

N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with two morpholin-4-yl phenyl groups at the N2 and N4 positions, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of morpholin-4-yl phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the morpholin-4-yl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~4~-Bis[4-(piperazin-1-yl)phenyl]pyrimidine-2,4-diamine: Known for its inhibitory effects on anaplastic lymphoma kinase (ALK).

    4-Morpholin-4-yl-2-phenylquinoline: Shares a similar quinoline core but with different substituents.

Uniqueness

N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual morpholin-4-yl groups enhance its solubility and potential for diverse chemical reactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

500768-85-4

Molecular Formula

C29H31N5O2

Molecular Weight

481.6 g/mol

IUPAC Name

2-N,4-N-bis(2-morpholin-4-ylphenyl)quinoline-2,4-diamine

InChI

InChI=1S/C29H31N5O2/c1-2-8-23-22(7-1)26(30-24-9-3-5-11-27(24)33-13-17-35-18-14-33)21-29(31-23)32-25-10-4-6-12-28(25)34-15-19-36-20-16-34/h1-12,21H,13-20H2,(H2,30,31,32)

InChI Key

XUDPSSONJRQLKJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC3=CC(=NC4=CC=CC=C43)NC5=CC=CC=C5N6CCOCC6

Origin of Product

United States

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